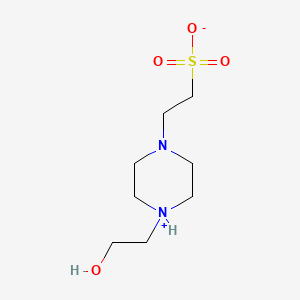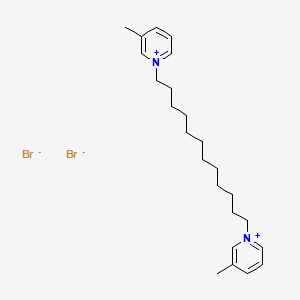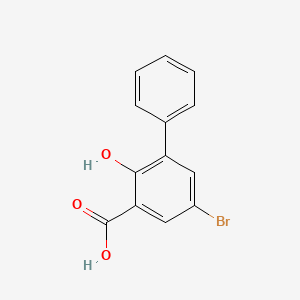
Acide 5-bromo-3-phénylsalicylique
Vue d'ensemble
Description
5-Bromo-3-phenyl salicylic acid is a compound with the molecular formula C13H9BrO3 and a molecular weight of 293.1 . It is an inhibitor of the aldo-keto reductase (AKR) enzymes, a family of related NADPH-dependent oxidoreductases . This compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 .
Synthesis Analysis
The synthesis of 5-Bromo-3-phenyl salicylic acid involves targeting a nonconserved hydrophobic pocket in the active site of AKR1C1 . The additional phenyl group of this compound results in improved potency over the structurally similar 3alpha-hydroxysteroid dehydrogenase isoform (AKR1C2) .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-phenyl salicylic acid includes a phenyl ring that forms additional van der Waals interactions with residues Phe311, Leu308, and Leu54 . It is also found to be hydrogen bonded to His117, Tyr55, and His222 .Chemical Reactions Analysis
5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM) . It does not inhibit AKR1C4 at 100 µM .Physical And Chemical Properties Analysis
5-Bromo-3-phenyl salicylic acid is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 20 mg/ml in DMSO, and 3 mg/ml in ethanol .Applications De Recherche Scientifique
- AKR1C1 est une enzyme impliquée dans le métabolisme des stéroïdes. Elle métabolise la progestérone en une progestine inactive, la 20α-hydroxyprogestérone .
- L'acide 5-bromo-3-phénylsalicylique inhibe sélectivement AKR1C1 (Ki = 140 nM) par rapport à AKR1C2 (Ki = 1,97 µM) et AKR1C3 (Ki = 21 µM) .
- AKR1C1 a des implications dans le cancer. Une expression modifiée de AKR1C1 a été observée dans le carcinome mammaire humain .
- Les stéroïdes neuroactifs jouent un rôle dans la neurotransmission inhibitrice et la fonction cérébrale .
- L'this compound a été identifié comme un sous-produit de désinfection bromé formé lors de la chloration des effluents d'eaux usées salines .
Inhibition de la réductase aldo-céto (AKR1C1)
Recherche sur le cancer
Stéroïdes neuroactifs et fonction cérébrale
Recherche sur les sous-produits de désinfection
Chimie synthétique
En résumé, l'this compound offre des pistes de recherche passionnantes dans des domaines divers, de l'inhibition enzymatique à la biologie du cancer et à la chimie synthétique. Ses propriétés uniques en font un outil précieux pour les scientifiques qui explorent divers processus biologiques. 🌟
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-phenyl salicylic acid is the enzyme aldo-keto reductase 1C1 (AKR1C1) . AKR1C1 is a member of the aldo-keto reductase (AKR) family of enzymes, which are NADPH-dependent oxidoreductases . This enzyme metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone .
Mode of Action
5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 . The inhibition constant (Ki) for AKR1C1 is 140 nM . This means that the compound binds to the enzyme and prevents it from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid affects the metabolism of progesterone . Normally, AKR1C1 converts progesterone to 20α-hydroxy progesterone, an inactive progestin . By inhibiting AKR1C1, the compound prevents this conversion, potentially leading to increased levels of progesterone.
Pharmacokinetics
The compound is soluble in dmf and dmso, suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can have several effects at the molecular and cellular levels. For example, it can lead to increased levels of progesterone, as the conversion to 20α-hydroxy progesterone is blocked . Additionally, AKR1C1 has been implicated in cancer and in the processing of neuroactive steroids involved in brain function . Therefore, inhibiting this enzyme could potentially affect these processes as well.
Action Environment
The action of 5-Bromo-3-phenyl salicylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can bind to AKR1C1 might influence the compound’s ability to inhibit this enzyme
Safety and Hazards
Orientations Futures
The future directions of 5-Bromo-3-phenyl salicylic acid could involve further exploration of its inhibitory effects on AKR1C1 and its potential implications in cancer and the processing of neuroactive steroids .
Relevant Papers The relevant papers retrieved provide further insights into the properties and potential applications of 5-Bromo-3-phenyl salicylic acid . These papers discuss the characterization of a human 20α-hydroxysteroid dehydrogenase , the expression of progesterone metabolizing enzyme genes , and the reversal of inflammation-associated dihydrodiol dehydrogenases overexpression and drug resistance in nonsmall cell lung cancer cells .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-phenyl salicylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of the aldo-keto reductase 1C1 (AKR1C1) enzyme. This enzyme is part of the aldo-keto reductase family, which includes several human hydroxysteroid dehydrogenases. AKR1C1 metabolizes progesterone to an inactive form, 20α-hydroxy progesterone . 5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 with a high affinity (Ki = 140 nM), while showing significantly lower inhibition of other related enzymes such as AKR1C2 and AKR1C3 . This selective inhibition is due to the compound’s ability to bind to a specific hydrophobic pocket in the active site of AKR1C1 .
Cellular Effects
The effects of 5-Bromo-3-phenyl salicylic acid on various cell types and cellular processes are profound. In cells overexpressing AKR1C1, the compound effectively inhibits the metabolism of progesterone, leading to an accumulation of the hormone . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid has been implicated in the modulation of neuroactive steroids, which play a role in brain function and cancer progression .
Molecular Mechanism
At the molecular level, 5-Bromo-3-phenyl salicylic acid exerts its effects through specific binding interactions with biomolecules. The compound forms hydrogen bonds with key residues in the active site of AKR1C1, including His117, Tyr55, and His222 . Additionally, the phenyl ring of 5-Bromo-3-phenyl salicylic acid engages in van der Waals interactions with residues such as Phe311, Leu308, and Leu54 . These interactions stabilize the binding of the compound to the enzyme, leading to effective inhibition of its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-phenyl salicylic acid have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods In vitro studies have shown that the inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can persist for several hours, but the compound’s stability and degradation in vivo are yet to be fully characterized .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-phenyl salicylic acid vary with different dosages in animal models. While specific in vivo data is limited, in vitro studies suggest that the compound is effective at concentrations ranging from 10 nM to 460 nM . Higher doses may lead to toxic or adverse effects, but detailed studies on dosage thresholds and toxicity in animal models are necessary to establish safe and effective dosing regimens .
Metabolic Pathways
5-Bromo-3-phenyl salicylic acid is involved in metabolic pathways related to steroid metabolism. By inhibiting AKR1C1, the compound affects the conversion of progesterone to its inactive form, thereby influencing the levels of active progesterone in cells . This inhibition can alter metabolic flux and the levels of metabolites involved in steroid biosynthesis and degradation .
Transport and Distribution
The transport and distribution of 5-Bromo-3-phenyl salicylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, but specific transporters or binding proteins that facilitate its cellular uptake and distribution have not been identified
Subcellular Localization
The subcellular localization of 5-Bromo-3-phenyl salicylic acid is primarily within the cytoplasm, where it interacts with AKR1C1 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity is largely confined to the cytoplasmic environment, where it exerts its inhibitory effects on AKR1C1 .
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWWRUNBHYQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626874 | |
| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99514-99-5 | |
| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


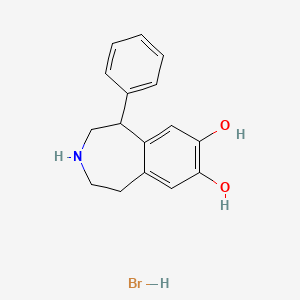

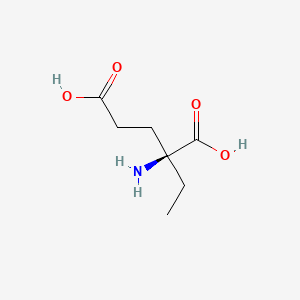

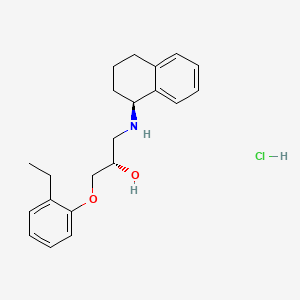
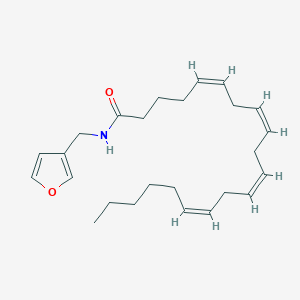

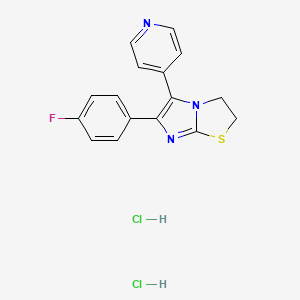
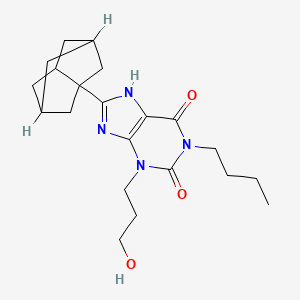
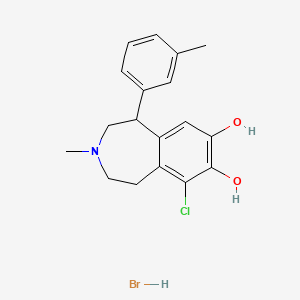
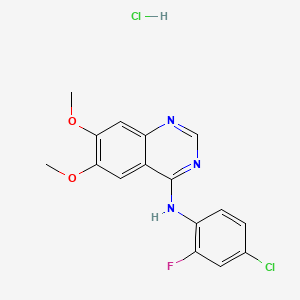
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
